molecular formula C14H26N2O3 B13018731 tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13018731
M. Wt: 270.37 g/mol
InChI Key: SFUWVBBWEVMQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1889292-38-9) is a chemical building block of interest in pharmaceutical research and development. With a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol , this compound belongs to the class of 2,7-diazaspiro[4.5]decane derivatives. These spirocyclic scaffolds are valued in medicinal chemistry for their three-dimensionality and structural rigidity, which can contribute to improved selectivity for biological targets, enhanced metabolic stability, and better overall pharmacokinetic properties compared to flat, aromatic structures . Such spirocyclic systems are frequently employed as saturated nitrogen-containing cores in the design of novel bioactive molecules. For instance, analogous 2,7-diazaspiro[4.5]decane scaffolds have been utilized in the discovery of potent and selective inhibitors of kinase targets like CDK8 and in the development of ligands for the melanin-concentrating hormone receptor-1 (MCH-R1) . The specific 10-methoxy substituent on this compound offers a site for further chemical modification, allowing researchers to fine-tune the molecule's properties during lead optimization campaigns. This product is intended for research purposes as a key intermediate or building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain the integrity of the compound.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-5-11(18-4)14(10-16)6-7-15-9-14/h11,15H,5-10H2,1-4H3

InChI Key

SFUWVBBWEVMQCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves several steps. One common synthetic route includes the reaction of a diazaspirodecane precursor with tert-butyl chloroformate and methanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of 270.37 g/mol. It features a tert-butyl group and a methoxy group attached to a diazaspiro framework, which contributes to its reactivity and versatility in chemical reactions. The compound can undergo various transformations due to its functional groups, such as esterification reactions involving the carboxylate moiety and nucleophilic reactions facilitated by the nitrogen atoms in the diazaspiro structure .

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound's structural characteristics allow it to serve as a scaffold for the design of new pharmacological agents. Its spiro structure can influence biological activity, making it a candidate for developing drugs targeting specific receptors or enzymes.
    • Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit notable biological activities, including antimicrobial and anticancer properties. Further research into tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate could reveal similar effects .
  • Organic Synthesis
    • Building Block for Complex Molecules : The compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic reactions makes it useful for constructing various derivatives that may have enhanced biological activity or novel properties.
    • Synthetic Pathways : Researchers have documented several synthetic routes leading to this compound, emphasizing its utility in multi-step organic synthesis processes. These pathways often involve strategic functional group transformations that leverage the compound's reactive sites .
  • Material Science
    • Polymer Chemistry : The unique structure of this compound may find applications in polymer chemistry, where it can be incorporated into polymer matrices to impart specific mechanical or thermal properties.
    • Nanotechnology : There is potential for utilizing this compound in nanotechnology applications, where its unique chemical properties could facilitate the development of nanoscale materials with tailored functionalities.

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated that similar diazaspiro compounds exhibit significant antimicrobial effects against various pathogens, suggesting potential efficacy for this compound in drug formulation.
Synthesis of Complex Organic MoleculesOrganic SynthesisDocumented multi-step synthesis pathways that incorporate this compound as a key intermediate, highlighting its versatility in creating complex structures .
Polymer Composite DevelopmentMaterial ScienceExplored the incorporation of diazaspiro compounds into polymer matrices, resulting in enhanced mechanical properties and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methoxy group and tert-butyl ester moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate and its analogs:

Compound Substituents/Ring System Yield Melting Point/Physical State Molecular Weight Key Applications References
This compound (target) 10-methoxy, spiro[4.5] N/A N/A ~297.38 (calculated) Hypothetical: Drug discovery scaffold -
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 8-thia, 1-aza, spiro[4.5] 76% 89–90°C (white solid) Calculated: 257.37 Intermediate for bioactive molecules
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) 7-thia, 1-aza, spiro[4.4] 78% 69–70°C (white powder) Calculated: 243.35 Exploration of sulfur-containing spirocycles
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 10,10-difluoro, spiro[4.5] N/A N/A 276.32 Fluorinated spirocycles for CNS targets
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 2-benzyl, 10-oxo, spiro[4.5] N/A N/A 344.45 PROTACs and protein degradation studies
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 6-ethyl, 2-oxo, spiro[4.5] N/A N/A 282.38 Chiral building blocks for peptidomimetics

Key Observations:

Ring Size and Heteroatom Positioning :

  • Spiro[4.5] systems (e.g., 20f, target compound) are more prevalent in drug discovery than spiro[4.4] analogs (e.g., 20k) due to their conformational stability and compatibility with biological targets .
  • The replacement of oxygen with sulfur (e.g., 20f vs. 20k) significantly alters physicochemical properties, such as melting points and solubility, which can influence synthetic utility .

Functional Group Effects: Fluorination: The 10,10-difluoro analog (CAS: 1221818-66-1) exhibits enhanced metabolic stability and bioavailability compared to non-fluorinated spirocycles, making it valuable for CNS-targeted therapies . Benzyl and Oxo Groups: The 2-benzyl-10-oxo derivative (CAS: 1330764-01-6) demonstrates utility in proteolysis-targeting chimeras (PROTACs), where the benzyl group enhances hydrophobic interactions with target proteins .

Synthetic Challenges :

  • Compounds with electron-withdrawing groups (e.g., trifluoroacetyl in 20p) or polar substituents (e.g., methoxy in the target compound) often require specialized purification techniques, such as chromatography or recrystallization, to achieve high purity .

Biological Relevance :

  • Spirocycles with nitrogen atoms at positions 2 and 7 (e.g., target compound) are hypothesized to mimic peptide turn structures, enabling their use in kinase inhibitors or allosteric modulators .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs like 20f and 20k, involving Pd/C-catalyzed hydrogenation or Suzuki coupling (for aryl-substituted derivatives) .
  • Analytical Data : While NMR and MS data are available for many analogs (e.g., 20f, 20k), the absence of specific data for the 10-methoxy derivative highlights a research gap. Computational modeling (e.g., DFT calculations) could predict its spectroscopic profiles .
  • Stability : Analogs with tert-butyl carbamate groups (e.g., 20p, 20r) show excellent stability under basic conditions but require acidic conditions for deprotection, suggesting similar behavior for the target compound .

Biological Activity

tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1889292-38-9) is a compound with potential biological activity due to its unique spirocyclic structure. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1889292-38-9

The compound features a spirocyclic structure that contributes to its biological activity by influencing molecular interactions.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antidiabetic, and antitumor effects. The mechanisms typically involve:

  • Interaction with Biological Targets : The unique structure allows for specific binding to enzymes or receptors.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including:

Bacterial Strain Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliHigh inhibition
Pseudomonas aeruginosaModerate inhibition

These results suggest potential applications in treating bacterial infections.

Antidiabetic Activity

Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. For instance, the compound's ability to inhibit α-glucosidase was noted in several assays, indicating its potential as a therapeutic agent for managing diabetes.

Case Studies

  • Antimicrobial Screening
    A study conducted on various diazaspiro compounds revealed that this compound demonstrated comparable antimicrobial activity to established antibiotics like gentamicin against resistant strains of bacteria .
  • Antidiabetic Effects
    In another study focusing on α-glucosidase inhibitors, this compound showed promising results exceeding those of standard treatments like acarbose . This positions it as a candidate for further development in diabetes management.
  • Antitubercular Activity
    While specific data on this compound's antitubercular activity is limited, related diazaspiro compounds have shown significant efficacy against Mycobacterium tuberculosis, suggesting potential for similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.